Lipophilicity Tuning: XLogP3 Comparison with Unprotected Analog
2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one (XLogP3 = -0.3) is 1.3 log units more lipophilic than its Boc‑deprotected counterpart, 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (XLogP3 = -1.6) [1][2]. This difference reflects the effect of the Boc group on membrane permeability and solubility, a critical factor in central nervous system (CNS) drug design where XLogP values between 0 and 3 are often desirable [1].
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = -0.3 |
| Comparator Or Baseline | 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1363382-38-0): XLogP3 = -1.6 |
| Quantified Difference | ΔXLogP3 = +1.3 (more lipophilic) |
| Conditions | Computed by XLogP3 3.0, PubChem release 2021.05.07 / 2025.04.14 |
Why This Matters
Procurement decisions should consider the required lipophilicity window for the final target; the Boc-protected form offers a >10‑fold higher estimated partition coefficient that may better match CNS drug‑like property guidelines.
- [1] PubChem Compound Summary: CID 72208102, 2-Boc-5-oxa-2,8-diaza-spiro[3.5]nonan-7-one. XLogP3-AA = -0.3. https://pubchem.ncbi.nlm.nih.gov/compound/72208102#section=Chemical-and-Physical-Properties View Source
- [2] PubChem Compound Summary: CID 22055664, 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. XLogP3-AA = -1.6. https://pubchem.ncbi.nlm.nih.gov/compound/22055664#section=Chemical-and-Physical-Properties View Source
